molecular formula C15H21NO3 B043075 tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate CAS No. 156474-22-5

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Cat. No.: B043075
CAS No.: 156474-22-5
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : This compound is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are of interest in medicinal chemistry (Moskalenko & Boev, 2014).

  • Enantioselective Synthesis of Carbocyclic Analogues : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).

  • Potential as a Protease Inhibitor : This compound has potential as a novel α secretase inhibitor, which is significant in the context of therapeutic research (Ghosh, Cárdenas, & Brindisi, 2017).

  • Polymer Chemistry : In the field of polymer chemistry, tert-butyl alcohol, a related compound, influences the concentration of active centers and molecular weight of polymers in the anionic polymerization of (butoxymethyl)oxirane (Stolarzewicz, Neugebauer, & Grobelny, 1995).

  • Photoredox-Catalyzed Amination : It's used in photoredox-catalyzed amination of o-hydroxyarylenaminones, allowing the assembly of 3-aminochromones under mild conditions, an important reaction in organic chemistry (Wang et al., 2022).

  • Diels-Alder Reactions : Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, is useful for Diels-Alder reactions and the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

  • Intermediate in Biologically Active Compounds : It's an important intermediate in compounds like omisertinib (AZD9291), highlighting its significance in drug development (Zhao, Guo, Lan, & Xu, 2017).

Mechanism of Action

Mode of Action

It is known that the tert-butyl group in the compound can elicit a unique reactivity pattern due to its crowded nature . This reactivity could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group has been noted for its relevance in various chemical transformations, biosynthetic and biodegradation pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability. For “threo-N-Boc-D-phenylalanine epoxide”, it is recommended to store the compound at 2-8 °C to maintain its stability.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.